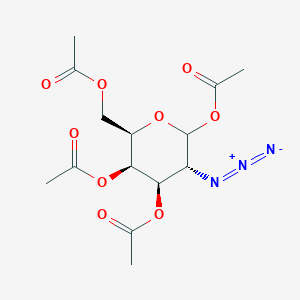
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
Vue d'ensemble
Description
“1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” is a chemical compound with the molecular formula C14H19N3O9 . It has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .
Synthesis Analysis
The synthesis of “1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” has been described in the literature . The process involves the use of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-ɑ-D-mannopyranose oxalate and EDC.HCl dissolved in dimethylformamide, followed by azido acetic acid . The reaction is allowed to stir for 1 hour, and subsequently, triethylamine is added .
Molecular Structure Analysis
The molecular structure of “1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” can be represented by the InChI string: InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 .
Applications De Recherche Scientifique
Summary of the Application
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is used to fabricate poly (lactic-co-glycolic acid) (PLGA) nanoparticles . These nanoparticles can be used in various therapeutic methods, including drug delivery systems, theragnostic, contrast agents, and nanoparticle-based MRI imaging .
Methods of Application or Experimental Procedures
A less-known method was improvised for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters .
Results or Outcomes
The loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies with un-encapsulated Ac 42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac 42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
2. Application in Synthesis of Glycoconjugates
Summary of the Application
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose facilitates the production of various glycoconjugates .
Results or Outcomes
These glycoconjugates possess significant therapeutic potential in the treatment of diverse bacterial and viral infections .
3. Application in Synthesis of Acetamido Pyranosides
Summary of the Application
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is used in the synthesis of α- and β-linked acetamido pyranosides .
Results or Outcomes
These acetamido pyranosides have anti-inflammatory properties as inhibitors of TLR4 .
4. Application in Synthesis of Azide Transfer Reagents
Summary of the Application
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is used in the synthesis of azide transfer reagents .
Results or Outcomes
The azide group acts as a latent amine, latterly re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .
5. Application in Preparation of Azido Compounds
Summary of the Application
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is used in the preparation of azido compounds .
Methods of Application or Experimental Procedures
A new method which is quick and efficient has been developed for the preparation of the azido compound from 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-β-D-glucopyranose .
Results or Outcomes
6. Application in Synthesis of Glycosylated Compounds
Summary of the Application
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is used in the synthesis of glycosylated compounds .
Methods of Application or Experimental Procedures
The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .
Results or Outcomes
The azide transfer reagents provide a reliable and scalable procedure for preparation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-RQICVUQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447866 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
CAS RN |
84278-00-2 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azido-D-galactose tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



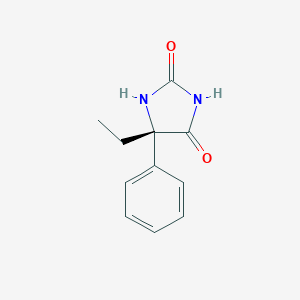
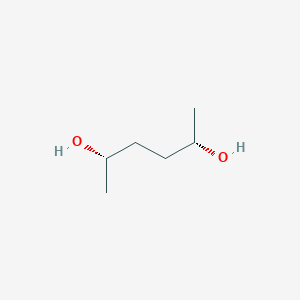
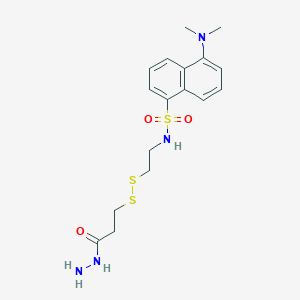

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)
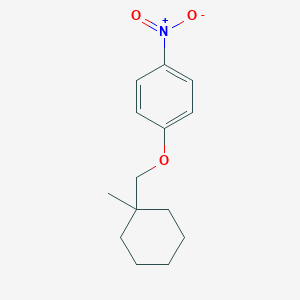
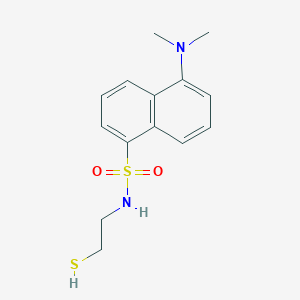
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

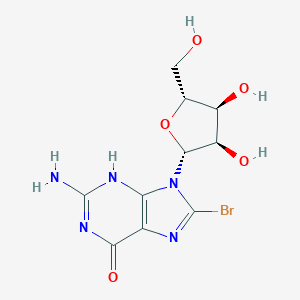
![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)